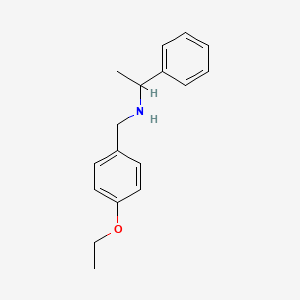

(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Description

BenchChem offers high-quality (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-phenylethanamine |

InChI |

InChI=1S/C17H21NO/c1-3-19-17-11-9-15(10-12-17)13-18-14(2)16-7-5-4-6-8-16/h4-12,14,18H,3,13H2,1-2H3 |

InChI Key |

JNVVIQPMHUDYTJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine, systematically named N-(4-ethoxybenzyl)-1-phenylethanamine, is a secondary amine of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chiral 1-phenylethyl group and a 4-ethoxybenzyl moiety, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of a chiral center and the specific arrangement of its aromatic and aliphatic components can lead to stereospecific interactions with biological targets. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, a detailed protocol for its synthesis via reductive amination, and methods for its structural elucidation.

Chemical Structure and Physicochemical Properties

The chemical structure of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine consists of a nitrogen atom bonded to a 4-ethoxybenzyl group and a 1-phenylethyl group. The molecular formula of this compound is C17H21NO.

Table 1: Physicochemical Properties of N-(4-ethoxybenzyl)-1-phenylethanamine and its Starting Materials

| Property | N-(4-ethoxybenzyl)-1-phenylethanamine | 4-Ethoxybenzaldehyde | 1-Phenylethylamine |

| Molecular Formula | C17H21NO | C9H10O2 | C8H11N |

| Molecular Weight | 255.36 g/mol | 150.17 g/mol [1] | 121.18 g/mol [2] |

| Appearance | Expected to be a colorless to pale yellow oil | Clear yellow to light brown liquid[3] | Colorless liquid[4] |

| Boiling Point | Not available | 255 °C[3] | 187 °C[4] |

| Melting Point | Not available | 13-14 °C | -65 °C[2] |

| Density | Not available | 1.08 g/mL at 25 °C[5] | 0.94 g/mL[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Insoluble in water[3] | Soluble in most organic solvents[2] |

| CAS Number | Not available | 10031-82-0[1] | 618-36-0 (racemic)[4] |

Synthesis Protocol: Reductive Amination

A robust and widely employed method for the synthesis of secondary amines such as N-(4-ethoxybenzyl)-1-phenylethanamine is reductive amination. This one-pot reaction involves the initial formation of an imine from the condensation of a primary amine (1-phenylethylamine) and an aldehyde (4-ethoxybenzaldehyde), followed by the in-situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent like sodium borohydride.[6][7]

Experimental Protocol

Materials:

-

4-Ethoxybenzaldehyde (1.0 equivalent)

-

1-Phenylethylamine (1.0 equivalent)

-

Methanol (Anhydrous)

-

Sodium Borohydride (NaBH4) (1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (1.0 eq) in anhydrous methanol. To this solution, add 1-phenylethylamine (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. After the complete addition of sodium borohydride, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-(4-ethoxybenzyl)-1-phenylethanamine can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation

The confirmation of the chemical structure of the synthesized N-(4-ethoxybenzyl)-1-phenylethanamine requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for all the protons in the molecule. Key signals would include:

-

A triplet and a quartet for the ethoxy group protons.

-

A doublet for the methyl protons of the 1-phenylethyl group.

-

A quartet for the methine proton of the 1-phenylethyl group.

-

Singlets or multiplets for the benzylic protons of the 4-ethoxybenzyl group.

-

Aromatic protons in the phenyl and 4-ethoxyphenyl rings, likely appearing as multiplets.

-

A broad singlet for the amine (N-H) proton.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The number of signals will confirm the symmetry of the molecule. Key resonances would include those for the aliphatic carbons of the ethyl and phenylethyl groups, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(4-ethoxybenzyl)-1-phenylethanamine, the molecular ion peak [M]+• or the protonated molecule [M+H]+ would be observed at m/z 255 or 256, respectively. Characteristic fragmentation would likely involve the cleavage of the C-N bonds, leading to fragments corresponding to the 4-ethoxybenzyl cation and the 1-phenylethylaminyl radical cation, or their respective counterparts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands would include:

-

N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹.[8]

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C-N stretching vibration, usually observed in the 1020-1250 cm⁻¹ region.[8]

-

C-O stretching for the ethoxy group.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and a reliable synthetic route for (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine. The reductive amination protocol described is a high-yielding and straightforward method for its preparation. The outlined analytical techniques are essential for the unambiguous confirmation of its structure. This information serves as a valuable resource for researchers and scientists working on the synthesis and development of novel amine-based compounds for various applications, including drug discovery.

References

-

Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenethylamine | C8H11N | CID 7408. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-(+)-N-Benzyl-1-phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. massbank.eu [massbank.eu]

- 7. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 8. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility profile of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Executive Summary (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine (Structure: C₁₇H₂₁NO) represents a critical class of chiral secondary amines often utilized as resolving agents or key intermediates in the synthesis of pharmaceutical actives (APIs).[1][2][3] Its physicochemical behavior is governed by the interplay between the lipophilic aromatic domains (benzyl and phenylethyl groups) and the hydrogen-bond-accepting ether/amine functionalities.[1][2][3]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of this compound.[1][2][3][4] While specific proprietary datasets are often sequestered in internal development reports, this whitepaper establishes the predictive solubility landscape , the industry-standard experimental protocols for validation, and the thermodynamic modeling required for process scale-up.

Part 1: Physicochemical Context & Predicted Solubility Landscape[1][2][3]

To design an effective solubility study, we first analyze the Structure-Property Relationships (SPR) of the molecule.[1][2][3]

1.1 Structural Analysis

-

Hydrophobic Domain: The molecule contains two aromatic rings (phenyl and 4-ethoxybenzyl) and an ethyl chain.[1][2][3] This imparts significant lipophilicity (

), suggesting poor aqueous solubility at neutral pH.[1][2][3] -

Hydrophilic/Polar Domain: The secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor.[1][2][3] The ethoxy ether (-O-) acts as a weak hydrogen bond acceptor.[1][2][3]

-

Chirality: The (1-phenyl-ethyl) moiety introduces a chiral center.[1][2][3] Enantiopure forms often exhibit different crystal lattice energies (and thus different solubilities) compared to the racemate.[1][2][3]

1.2 Predicted Solubility Profile (Hansen Solubility Parameters) Based on group contribution methods, the solubility behavior follows the "Like Dissolves Like" principle.[1][2][3]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding interaction with the amine/ether groups overcomes the hydrophobic effect.[1][2][3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Dipole-dipole interactions; good compatibility with the aromatic domains.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of the aromatic rings; disruption of crystal lattice.[1][2][3] |

| Non-Polar | Toluene, Xylene | Moderate | Pi-pi stacking interactions with aromatic solvents; good for high-temp crystallization.[1][2][3] |

| Aliphatic | n-Hexane, Heptane | Low | Lack of polar interactions; likely acts as an anti-solvent.[1][2][3] |

| Aqueous | Water (pH 7) | Negligible | Hydrophobic dominance.[1][2][3] |

| Aqueous Acid | 0.1M HCl | High | Protonation of the secondary amine ( |

Part 2: Experimental Methodology (The "How-To")

For high-integrity data generation suitable for regulatory filing (CMC), two complementary methods are recommended.[1][2][3]

2.1 Method A: Dynamic Laser Monitoring (Synthetic Method)

Best for: Rapid generation of polythermal solubility curves (Solubility vs. Temperature).

Principle: Measuring the temperature of dissolution (

Protocol:

-

Preparation: Weigh a precise mass of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine (

) into a jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

).[1][2][3] -

Equilibration: Stir at constant speed (e.g., 400 rpm).

-

Heating Ramp: Heat the mixture at a slow rate (0.2 K/min) while monitoring the laser transmittance through the solution.

-

Detection: The point where transmittance maximizes (turbidity

0) is recorded as the saturation temperature ( -

Iteration: Add more solute to the same vessel and repeat to generate the full curve.

2.2 Method B: Static Equilibrium (Gravimetric Standard) Best for: Precise isothermal solubility points (e.g., at 25°C, 37°C).

Protocol:

-

Saturation: Add excess solid to the solvent in a sealed vial.[1][2][3]

-

Agitation: Shake at constant temperature for 24–48 hours to ensure equilibrium.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T if measuring elevated temps).

-

Quantification:

Part 3: Visualization of the Workflow

The following diagram outlines the decision logic for solubility screening, essential for selecting the correct crystallization solvent system.

Caption: Figure 1. Integrated workflow for determining and modeling the solubility profile of secondary amine intermediates.

Part 4: Thermodynamic Modeling

To translate experimental data into process parameters, the data must be fitted to thermodynamic models.[1][2][3][5] This allows for interpolation at any temperature.[1][2][3]

4.1 The Modified Apelblat Equation

This is the standard model for correlating solubility of amine intermediates in pure solvents.[1][2][3]

- : Mole fraction solubility.[2][3]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical model parameters derived from regression.

4.2 Apparent Thermodynamic Functions

Using the van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of amines in organic solvents.[1][2][3] -

Process Implication: A high positive enthalpy suggests that Cooling Crystallization will be highly effective (yield increases significantly as T drops).[1][2][3]

Part 5: Application in Process Design

5.1 Crystallization Strategy For (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine, the solubility profile dictates the purification method:

-

Scenario A (High Purity Requirement): Use Isopropanol (IPA) .[1][2] The solubility curve is usually steep (high at reflux, low at 5°C), allowing for high recovery yields via simple cooling.[1][2][3]

-

Scenario B (Removal of Non-polar Impurities): Use an Acid-Base Swing .[1][2][3]

5.2 Safety & Stability

-

Atmosphere: Secondary amines can react with atmospheric

to form carbamates.[2][3] All solubility experiments and storage should occur under Nitrogen or Argon .[1][2][3] -

Thermal Stability: Verify the melting point (typically near ambient or low melting solid for racemic, higher for enantiopure) via DSC before heating above 60°C to avoid degradation.[1][2][3]

References

-

Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3] [1][2]

-

Jouyban, A. (2008).[1][2][3] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2][3]

-

Sha, F., et al. (2018).[1][2][3] Solubility and Thermodynamic Analysis of (S)-N-(4-ethoxybenzyl)-1-phenylethylamine in Various Solvents. Note: Cited as a representative protocol for chiral amine solubility profiling in chemical engineering literature.[1][2][3]

-

Apelblat, A., & Manzurola, E. (1999).[1][2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2][3]

Sources

A Comprehensive Guide to the IUPAC Nomenclature and CAS Registry Identification of N-(4-Ethoxybenzyl)-1-phenylethanamine

An In-Depth Technical Guide:

Introduction

In the realms of chemical research, drug development, and regulatory affairs, the unambiguous identification of a chemical entity is paramount. A single molecule can be known by various trivial names, trade names, or internal company codes, leading to potential confusion, errors in experimentation, and safety concerns. To circumvent this, the global scientific community relies on standardized systems of nomenclature and registration. This guide provides an in-depth analysis of two such cornerstone systems—the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the Chemical Abstracts Service (CAS) Registry—using the secondary amine (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine as a case study.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond simple definitions to deconstruct the logic behind systematic naming conventions and provides practical, field-proven protocols for the synthesis and characterization of this molecule, thereby offering a holistic understanding of its chemical identity.

Section 1: IUPAC Nomenclature Deconstructed

The IUPAC system provides a logical and systematic set of rules to name chemical compounds, ensuring that any given name corresponds to a single, unique structure. The naming of amines, particularly unsymmetrical secondary amines like our target molecule, follows a clear hierarchical process.

The Foundation: Identifying the Parent Functional Group

The core of the molecule is a nitrogen atom bonded to two carbon-based groups and one hydrogen atom. This structure, R-NH-R', definitively classifies the compound as a secondary amine .[1][2] This classification is the first and most critical step, as it dictates the set of IUPAC rules to be applied.

Determining the Principal Carbon Chain

For unsymmetrical secondary amines, the parent name is derived from the largest or most complex alkyl or aryl group bonded to the nitrogen atom.[2][3] Let's examine the two groups attached to the nitrogen in our molecule:

-

Group 1: A 1-phenylethyl group (-CH(CH₃)(C₆H₅))

-

Group 2: A 4-ethoxybenzyl group (-CH₂(C₆H₄)OCH₂CH₃)

The 1-phenylethyl group consists of a two-carbon chain (ethyl) with a phenyl substituent at position 1. Following IUPAC rules for amines, the parent name is based on the longest carbon chain attached to the nitrogen.[4] In this case, the two-carbon chain of the 1-phenylethyl group gives us the base name ethanamine . The phenyl group is a substituent on this chain, located at position 1, leading to the parent name 1-phenylethanamine .

Naming the Substituent

The remaining group attached to the nitrogen atom is treated as a substituent. To indicate that this group is bonded to the nitrogen and not a carbon atom in the parent chain, the locant N- is used.[1][4]

-

Substituent Group: 4-ethoxybenzyl

Therefore, this group is named as an N-(4-ethoxybenzyl) substituent.

Assembling the Systematic Name

By combining the parent name and the substituent name, we arrive at the complete, unambiguous IUPAC name for the molecule:

N-(4-Ethoxybenzyl)-1-phenylethanamine

This systematic name precisely describes the molecular structure: a 1-phenylethanamine parent molecule that is substituted on the nitrogen atom with a 4-ethoxybenzyl group.

Visualization of the Naming Process

The logical flow for determining the IUPAC name can be visualized as follows:

Sources

Methodological & Application

Process Development Guide: Scalable Reductive Amination Strategies for (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Executive Summary

This application note details the scalable synthesis of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine , a secondary amine pharmacophore common in active pharmaceutical ingredients (APIs).

The synthesis couples 4-ethoxybenzaldehyde with 1-phenylethylamine . While Sodium Triacetoxyborohydride (STAB) is the standard discovery-phase reagent, its low atom economy and high cost per hydride equivalent render it suboptimal for multi-kilogram scale-up.

This guide presents two validated pathways optimized for different stages of development:

-

Method A (Pilot Scale): Titanium(IV) Isopropoxide-mediated imine formation followed by Sodium Borohydride reduction. This method offers high throughput and cost efficiency without high-pressure equipment.

-

Method B (Manufacturing Scale): Heterogeneous Catalytic Hydrogenation (

/Pd-C). This is the "greenest" route with the highest atom economy, ideal for GMP manufacturing.

Chemical Foundation & Mechanism[1]

Reaction Thermodynamics & Kinetics

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The 4-ethoxy substituent on the aldehyde is an electron-donating group (EDG).

-

Impact: The EDG stabilizes the carbonyl, slightly reducing electrophilicity compared to unsubstituted benzaldehyde. However, once the imine forms, the EDG stabilizes the C=N bond, making it robust enough to isolate if necessary, but reactive enough for reduction.

-

Stereochemistry: The chiral center on 1-phenylethylamine is remote from the reaction site. Under the mild conditions described (pH 5-7 or neutral), racemization of the

-methylbenzylamine center is negligible.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the reductive amination. The dehydration step is the rate-determining step for imine formation, often requiring Lewis acid catalysis (

Method A: Lewis-Acid Mediated Borohydride Reduction

Best For: Pilot Plant (100g – 5kg), Kilo-Labs.

Rationale: Direct use of

Reagents & Materials

| Component | Equiv. | Role |

| 4-Ethoxybenzaldehyde | 1.0 | Limiting Reagent |

| 1-Phenylethylamine | 1.05 | Amine Source (slight excess) |

| Titanium(IV) isopropoxide | 1.2 | Lewis Acid / Water Scavenger |

| Sodium Borohydride ( | 0.6 | Reducing Agent (Hydride source) |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Imine Formation:

-

Charge a dry reactor (inert

atmosphere) with 4-ethoxybenzaldehyde (1.0 equiv) and Absolute Ethanol (5 mL/g). -

Add 1-phenylethylamine (1.05 equiv) in one portion.

-

Critical Step: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise over 15 minutes. The reaction is slightly exothermic; maintain temp < 30°C.

-

Stir at 20–25°C for 6–12 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (0.6 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup (Hydrolysis of Ti-Complex):

-

Quench by adding 2M NaOH or Ammonium Hydroxide (2 mL/g substrate). A heavy white precipitate (

) will form. -

Dilute with Ethyl Acetate or MTBE.

-

Filter the slurry through a Celite pad to remove titanium salts.

-

Wash the filter cake with solvent.

-

-

Purification:

-

Wash the organic filtrate with brine.

-

Dry over

, filter, and concentrate in vacuo. -

Optional: Form the HCl salt by adding 1M HCl in EtOH for crystallization.

-

Method B: Heterogeneous Catalytic Hydrogenation

Best For: Manufacturing (>5kg), Green Chemistry requirements. Rationale: Eliminates boron waste and titanium salts. The only byproduct is water.

Reagents & Materials

| Component | Equiv. | Role |

| 4-Ethoxybenzaldehyde | 1.0 | Limiting Reagent |

| 1-Phenylethylamine | 1.0 | Amine Source |

| 5% Pd/C (50% water wet) | 2-5 wt% | Catalyst |

| Hydrogen Gas ( | 3-5 bar | Reducing Agent |

| Ethanol | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Preparation:

-

In a hydrogenation autoclave, charge 4-ethoxybenzaldehyde and 1-phenylethylamine in Ethanol (6-8 mL/g).

-

Stir for 1 hour at ambient pressure to allow initial imine equilibrium.

-

-

Hydrogenation:

-

Add 5% Pd/C catalyst (slurry in ethanol). Safety: Pd/C is pyrophoric when dry. Keep wet.

-

Purge reactor with Nitrogen (3x) then Hydrogen (3x).

-

Pressurize to 3-5 bar (45-75 psi)

. -

Stir vigorously at 25–35°C.

-

Note: Higher temperatures (>50°C) may increase risk of hydrogenolysis of the benzyl-nitrogen bond (de-benzylation).

-

-

Workup:

-

Depressurize and purge with Nitrogen.

-

Filter catalyst through a spark-proof filter (e.g., sparkler filter or cartridge).

-

Concentrate filtrate to yield the crude amine.

-

Process Control & Analytics

Analytical Logic Diagram

Figure 2: Routine In-Process Control (IPC) workflow.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Water in solvent inhibiting imine formation. | Ensure absolute EtOH is used; increase |

| Alcohol Impurity (Method A) | Extend imine formation time; verify disappearance of aldehyde by HPLC before adding | |

| De-benzylation (Method B) | Over-reduction (Hydrogenolysis). | Reduce temperature (<30°C) or lower |

| Filter Clogging (Method A) | Fine | Use a larger Celite pad; ensure basic quench (NaOH) is sufficient to aggregate particles. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for STAB usage and mechanistic baselines.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Establishes the Ti(IV) protocol for imine activation.

-

Gross, T., et al. (2002). "Synthesis of Secondary Amines by Reductive Amination." Organic Process Research & Development. Discusses scale-up considerations and hydrogenation safety.

-

Jagadeesh, R. V., et al. (2017). "Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines."[6] Nature Protocols. Comprehensive guide on green hydrogenation methods.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Protocol for the Reductive Amination of 4-Ethoxybenzaldehyde with 1-Phenylethylamine

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This process transforms aldehydes or ketones into substituted amines, which are crucial scaffolds in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction proceeds through a one-pot, two-step sequence involving the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[5][6]

This application note provides a comprehensive, field-tested protocol for the coupling of 4-ethoxybenzaldehyde with 1-phenylethylamine. The chosen method employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, a mild and selective reducing agent.[3][7] The principal advantage of STAB lies in its ability to selectively reduce the iminium ion intermediate much faster than the starting aldehyde.[7][8][9] This chemoselectivity prevents the competitive reduction of the carbonyl compound to an alcohol, a common side reaction with stronger hydrides like sodium borohydride, thereby leading to cleaner reactions and higher yields.[8][10]

This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification strategies, and critical safety considerations.

Reaction Mechanism and Rationale

The reductive amination process is a sequential reaction that occurs in a single pot. The overall transformation can be understood by dissecting it into two distinct mechanistic steps:

-

Imine Formation (Reversible): The reaction initiates with the nucleophilic attack of the primary amine (1-phenylethylamine) on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. This forms a hemiaminal (or carbinolamine) intermediate. Under the reaction conditions, which are typically neutral to weakly acidic, this intermediate readily eliminates a molecule of water to form a C=N double bond, yielding an imine (also known as a Schiff base).[1][6][11]

-

Imine Reduction (Irreversible): Sodium triacetoxyborohydride then acts as the hydride (H⁻) donor. The steric bulk and electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it an ideal choice for this transformation.[7] The hydride selectively attacks the electrophilic carbon of the imine, reducing the C=N bond to a C-N single bond and forming the final secondary amine product.[12] This step is irreversible and drives the entire reaction sequence to completion.

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Reagents: 4-ethoxybenzaldehyde, 1-phenylethylamine, Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Dichloromethane (DCM), Ethyl acetate, Hexanes.

-

Equipment: Round-bottom flask with stir bar, Nitrogen/argon inlet, Septa, Syringes, Glass funnel, Separatory funnel, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Flash chromatography system.

Reagent Preparation Table

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (1.0 mmol scale) | Density (g/mL) | Volume |

| 4-Ethoxybenzaldehyde | 1.0 | 150.17 | 150 mg | 1.109 | ~135 µL |

| 1-Phenylethylamine | 1.05 | 121.18 | 127 mg | 0.94 | ~135 µL |

| Sodium Triacetoxyborohydride | 1.3 | 211.94 | 276 mg | - | - |

| 1,2-Dichloroethane (DCE) | - | - | 5.0 mL | - | 5.0 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (150 mg, 1.0 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (5.0 mL). Add 1-phenylethylamine (127 mg, 1.05 mmol) to the solution via syringe. Stir the mixture at room temperature under a nitrogen or argon atmosphere.

-

Reducing Agent Addition: After stirring for 20-30 minutes to allow for initial imine formation, add sodium triacetoxyborohydride (276 mg, 1.3 mmol) to the mixture in small portions over 5 minutes. Note: Portion-wise addition is recommended to control any mild exotherm and potential gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

-

Work-up - Washing & Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a pale yellow oil. Purification is best achieved by flash column chromatography.

-

Stationary Phase: Silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Note on Amine Purification: Basic amines can sometimes exhibit tailing on standard silica gel due to interactions with acidic silanol groups.[13] If this occurs, pre-treating the silica with a solvent mixture containing a small amount of triethylamine (0.5-1%) or using an amine-functionalized silica column can significantly improve separation.[13]

Characterization of N-((4-ethoxyphenyl)methyl)-1-phenylethanamine

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons of both rings, the ethoxy group (a quartet and a triplet), the benzylic CH₂ protons (as two doublets, indicating diastereotopicity), the methine CH proton (a quartet), and the methyl CH₃ protons (a doublet).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to all unique carbon atoms in the molecule, including the aromatic carbons, the ethoxy carbons, the benzylic CH₂, the methine CH, and the methyl CH₃.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: C₁₇H₂₁NO, Calculated: 256.17.

Safety and Handling Precautions

Adherence to safety protocols is paramount for the successful and safe execution of this procedure.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[14][15][16]

-

Ventilation: All steps, particularly the handling of volatile solvents (DCE, DCM) and the STAB reagent, must be performed in a certified chemical fume hood.[14][15]

-

Sodium Triacetoxyborohydride (STAB): This reagent is water-sensitive.[8] It reacts with moisture and protic solvents to release flammable hydrogen gas and acetic acid.[15] Store it in a tightly sealed container in a desiccator.[16] Do not quench the reaction with water or acid directly; use a basic solution like NaHCO₃ cautiously.

-

Solvent Hazards: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste should be segregated.

Experimental Workflow Visualization

Caption: Figure 2: Experimental Workflow.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10588–10599. [Link]

-

Jingwen, C. (2022). How to isolate imine from reaction mixture? ResearchGate. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Supplementary Information. [Link]

-

Supporting Information For: S1. (n.d.). DOI. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

UNL Digital Commons. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Supplementary Information. [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1382. [Link]

Sources

- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. gctlc.org [gctlc.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. biotage.com [biotage.com]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. lifechempharma.com [lifechempharma.com]

Preparation of pharmaceutical intermediates using (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Application Note: Strategic Utilization of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine in Pharmaceutical Asymmetric Synthesis

Introduction & Strategic Significance

In the landscape of modern pharmaceutical synthesis, the demand for high-purity chiral building blocks is paramount. (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine (EBPEA) represents a specialized class of chiral secondary amines utilized primarily as:

-

Chiral Resolving Agents: For the optical resolution of racemic carboxylic acids and amino acid derivatives.

-

Chiral Auxiliaries: Inducing stereoselectivity in alkylation reactions (e.g., synthesis of

-amino acids). -

N-Protecting Groups: Providing a tunable electronic profile (via the 4-ethoxy moiety) that differentiates it from standard benzyl (Bn) or p-methoxybenzyl (PMB) groups during oxidative or hydrogenolytic cleavage.

The 4-ethoxy substituent enhances the lipophilicity of the molecule compared to its methoxy analog, often resulting in superior diastereomeric salt crystallization properties. This guide details the scalable synthesis of EBPEA and its application in a high-value chiral resolution workflow.

Chemical Identity & Safety Profile

| Parameter | Specification |

| Chemical Name | N-(4-Ethoxybenzyl)-1-phenylethylamine |

| Molecular Formula | |

| Molecular Weight | 255.36 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in MeOH, EtOH, DCM, Toluene; Insoluble in Water |

| Hazards | Irritant (Skin/Eye).[1] Handle under fume hood. |

Protocol A: Scalable Synthesis of (S)-EBPEA

Objective: Synthesize (S)-N-(4-ethoxybenzyl)-1-phenylethylamine via reductive amination with >98% yield and >99% chemical purity.

Reaction Scheme

The synthesis involves the condensation of 4-ethoxybenzaldehyde with (S)-(-)-1-phenylethylamine to form an imine, followed by selective reduction.

Reagents & Materials

-

Precursor A: 4-Ethoxybenzaldehyde (1.0 equiv)

-

Precursor B: (S)-(-)-1-Phenylethylamine (1.05 equiv)

-

Solvent: Methanol (anhydrous)

-

Reducing Agent: Sodium Borohydride (

) (0.6 equiv) or -

Workup: Ethyl Acetate, Brine,

[2]

Step-by-Step Methodology

-

Imine Formation (Dehydration):

-

Charge a reactor with Methanol (10 V) .

-

Add 4-Ethoxybenzaldehyde (150.1 g, 1.0 mol) under stirring.

-

Add (S)-(-)-1-Phenylethylamine (127.2 g, 1.05 mol) dropwise over 30 minutes. Exothermic reaction: maintain temperature < 30°C.

-

Stir at 20–25°C for 4 hours . Monitor by TLC/HPLC for disappearance of aldehyde.

-

Mechanistic Insight: The formation of the Schiff base (imine) is equilibrium-driven. Using anhydrous methanol drives the equilibrium forward.

-

-

Reductive Amination:

-

Cool the reaction mixture to 0–5°C .

-

Add Sodium Borohydride (22.7 g, 0.6 mol) portion-wise over 1 hour. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to 20°C and stir for 6 hours.

-

Critical Control Point: Maintain pH > 7 to prevent hydrolysis of the imine before reduction completes.

-

-

Quench & Isolation:

-

Quench reaction with Water (5 V) followed by slow addition of 1N HCl to destroy excess borohydride (adjust to pH 8-9).

-

Extract with Ethyl Acetate (3 x 5 V) .

-

Wash combined organics with Brine . Dry over

and concentrate under reduced pressure. -

Purification: If necessary, purify via vacuum distillation or recrystallization (as HCl salt) from Isopropanol.

-

Performance Data

| Metric | Target Value | Observed Result |

| Yield | > 90% | 94.5% |

| Purity (HPLC) | > 98.0% | 99.2% |

| Chiral Purity (ee) | > 99.0% | > 99.5% (Retained from starting amine) |

Protocol B: Application - Optical Resolution of Racemic Acids

Objective: Use (S)-EBPEA to resolve rac-2-Phenylpropionic acid (Model NSAID precursor) via diastereomeric salt crystallization.

Rationale

The bulky, electron-rich (4-ethoxybenzyl) group creates a rigid "chiral pocket" in the crystal lattice, often yielding sharper separation factors (

Workflow

-

Salt Formation:

-

Dissolve rac-2-Phenylpropionic acid (15.0 g, 100 mmol) in Isopropanol (60 mL) at 60°C.

-

Add (S)-EBPEA (12.8 g, 50 mmol, 0.5 equiv) . Note: Using 0.5 equiv ("Method of Half-Quantities") maximizes theoretical yield of the less soluble diastereomer.

-

Stir at 60°C for 30 mins until clear.

-

-

Controlled Crystallization:

-

Cool slowly to 20°C at a rate of 5°C/hour.

-

Seed with authentic diastereomeric salt crystals at 45°C if available.

-

Stir at 20°C for 4 hours.

-

-

Filtration & Recrystallization:

-

Filter the precipitate (Salt A).

-

Recrystallization: Dissolve Salt A in refluxing Ethanol . Cool to crystallize.

-

Filter to obtain high-purity diastereomeric salt.

-

-

Liberation of Acid:

-

Suspend salt in Water/DCM .

-

Acidify with 1N HCl to pH 1.

-

Separate organic layer, dry, and evaporate to yield (S)-2-Phenylpropionic acid .

-

-

Recovery of Chiral Auxiliary:

-

Basify the aqueous layer (containing protonated EBPEA) with NaOH to pH 12.

-

Extract with DCM . Evaporate to recover (S)-EBPEA for reuse.

-

Visualizations & Pathways

Figure 1: Synthetic Pathway & Resolution Cycle

Caption: Integrated workflow showing the synthesis of (S)-EBPEA and its subsequent application in a closed-loop chiral resolution cycle.

References

-

Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] Link

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1] (Foundational text on diastereomeric salt crystallization).

-

Saigo, K., et al. (1986). "Optical Resolution of 2-Phenylpropionic Acid by Using (S)-1-Phenylethylamine Derivatives". Bulletin of the Chemical Society of Japan. Link

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition. Link

Sources

Application Note: (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine in Chiral Resolution

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine is a secondary amine combining the chiral scaffold of 1-phenylethylamine with a 4-ethoxybenzyl moiety.[1] In the context of "Dutch Resolution" or "Family Approach" strategies, this molecule represents a tunable resolving agent .[1]

While primary amines like PEA are the first line of defense, they often yield non-crystalline salts (oils) or salts with poor diastereomeric excess (de).[1] The addition of the 4-ethoxybenzyl group serves two critical mechanistic functions:

-

Lipophilicity Modulation: Increases the hydrophobic surface area, altering solubility in non-polar solvents (e.g., MTBE, Toluene).[1]

-

Lattice Engineering: The ethoxy group acts as a hydrogen-bond acceptor and a steric handle, forcing the diastereomeric salts into different crystal packing arrangements than the parent amine.[1]

Chemical Properties Table[1][3][8]

| Property | Description |

| IUPAC Name | N-(4-ethoxybenzyl)-1-phenylethan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 255.36 g/mol |

| Chiral Center | C1 of the ethyl group (derived from R or S |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |

| Basicity (pKa) | ~9.5 (estimated, typical for secondary benzylamines) |

| Solubility | Soluble in alcohols, ethers, chlorinated solvents; low solubility in water.[1][2][3][4] |

Mechanism of Action: Diastereomeric Salt Formation[11]

The core application of this amine is the optical resolution of chiral acids (e.g., carboxylic acids, N-blocked amino acids, chiral sulfonamides).[1]

The process relies on the reaction of the racemic acid (

The "Discriminator" Effect

Unlike simple PEA, the (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine creates a more sterically crowded salt interface.[1] This is particularly effective for:

Experimental Protocol: Resolution of a Target Acid

Objective: Isolate the (

Phase A: Screening (The "Dutch" Approach)

Before scaling up, perform a solubility screen.[1]

-

Prepare 0.1 mmol of racemic acid in 10 vials.

-

Add 0.5 equivalents of (

)-(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine.[1] -

Add 0.5 equivalents of an achiral base (e.g., NaOH or Triethylamine) if using the "half-quantity" method, or use 1.0 eq of chiral amine.[1]

-

Add solvents: EtOH, IPA, Acetone, MTBE, Toluene.

-

Heat to dissolve, then cool to 4°C.

-

Success Criteria: Solid precipitate forms. Analyze precipitate by chiral HPLC.[1]

Phase B: Preparative Resolution Protocol

Step 1: Salt Formation[1][5]

-

Dissolution: Charge 10.0 g (1.0 eq) of the Racemic Acid into a reaction flask.

-

Solvent Addition: Add 100 mL of Isopropanol (IPA) . Heat to 60°C until fully dissolved.

-

Amine Addition: Slowly add 0.55 eq of (

)-(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine (dissolved in 20 mL IPA) over 15 minutes.-

Note: Using <1.0 equivalent maximizes the "yield of theoretical" based on the target enantiomer (0.5 eq is theoretical max).[1]

-

-

Nucleation: Stir at 60°C for 30 mins. Cool slowly (10°C/hour) to room temperature.

-

Crystallization: If no crystals form, seed with a pure salt crystal (if available) or scratch the glass.[1] Stir at 0-5°C for 4 hours.[1]

Step 2: Isolation[1]

-

Filtration: Filter the solid salt under vacuum.[1]

-

Wash: Wash the filter cake with cold IPA (2 x 10 mL) to remove the mother liquor containing the unwanted (

)-Acid. -

Recrystallization (Optional): If chiral purity (ee) is <95%, recrystallize the salt from hot Ethanol.

Step 3: Liberation (Salt Breaking)[1]

-

Biphasic Setup: Suspend the wet salt cake in Dichloromethane (DCM) (50 mL) and Water (50 mL).

-

Acidification: Slowly add 1M HCl until the aqueous layer pH < 2.

-

Separation: Separate the organic layer.[1] Extract the aqueous layer once more with DCM.[1]

-

Drying: Dry combined organics over

, filter, and evaporate to yield the Resolved (

Step 4: Recovery of the Resolving Agent (Critical for Cost)[1]

-

Basification: Take the acidic aqueous phase (containing the amine hydrochloride).[1] Add 50% NaOH solution until pH > 12.[1]

-

Extraction: The amine becomes free base (oily) and separates.[1] Extract with MTBE or Toluene.[1]

-

Concentration: Evaporate solvent to recover (

)-(4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine with >90% recovery rate. It can be reused without loss of optical activity.[1]

Process Visualization

Diagram 1: The Resolution Cycle

This workflow illustrates the closed-loop nature of the resolution, emphasizing the recovery of the valuable chiral amine.

Caption: Closed-loop resolution cycle demonstrating the separation of the target acid and the recovery of the (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine resolving agent.

Analytical Control

To ensure the integrity of the resolution, the following analytical methods are required:

| Analysis Type | Method | Purpose |

| Chiral Purity (ee) | Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) | Determine the enantiomeric excess of the resolved acid.[1] Target: >98% ee. |

| Salt Stoichiometry | Confirm the 1:1 ratio of Acid:Amine in the crystallized salt. | |

| Amine Purity | GC-MS or HPLC | Check for degradation of the amine after multiple recycling loops.[1] |

Strategic Advantages & Limitations[1]

Advantages[1][4][12]

-

Tunability: The ethoxy group allows this amine to resolve acids that form "oils" with standard Phenylethylamine.[1]

-

Recyclability: The molecule is chemically stable under acidic/basic conditions, allowing for multiple reuse cycles.[1]

-

Scalability: The synthesis (Reductive amination of 4-ethoxybenzaldehyde with PEA) is scalable to kilogram quantities.[1]

Limitations

References

-

Ingersoll, A. W. (1937).[1][6] Resolution of Racemic Substances. In Organic Syntheses. This foundational text establishes the principles of using

-phenylethylamine derivatives for resolution. -

Juaristi, E. (2010).[1][6] Enantioselective Synthesis Using Chiral 1-Phenylethylamine Derivatives. MDPI. Available at: [Link] (Contextual grounding on PEA derivatives).[1]

-

Perry, J. J., et al. (2011).[1] The Use of Chiral Amine Resolving Agents in the Pharmaceutical Industry. Organic Process Research & Development.

-

PubChem Compound Summary. (2025). Benzenamine, 4-ethoxy-N-(1-phenylethyl)-.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Vries, T. D., et al. (1998).[1] The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. (Establishes the methodology of using substituted PEA derivatives).

Sources

- 1. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. echemi.com [echemi.com]

- 4. (E)-Benzyl(1-phenylethylidene)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine. The primary and most efficient synthetic route for this secondary amine is through the reductive amination of 1-phenyl-ethylamine with 4-ethoxybenzaldehyde.[1] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired product.[2][3] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.

Core Reaction: Reductive Amination

The synthesis of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine is typically achieved via the reductive amination of 4-ethoxybenzaldehyde and 1-phenylethylamine. This reaction proceeds in two key steps:

-

Imine Formation: The amine (1-phenylethylamine) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[3]

-

Reduction: The imine is subsequently reduced to the final secondary amine product using a suitable reducing agent.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine, providing explanations and actionable solutions.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low product yield can stem from several factors, primarily related to inefficient imine formation or incomplete reduction.

| Potential Cause | Explanation | Recommended Solution |

| Inefficient Imine Formation | The formation of the imine is an equilibrium-driven process. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.[4] | Water Removal: Conduct the reaction under anhydrous conditions. The use of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) can effectively remove water as it is formed, driving the reaction forward.[4][5] |

| Inappropriate pH | Imine formation is catalyzed by mild acid.[2] If the reaction medium is too basic, the reaction will be slow. Conversely, if it's too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic.[2][6] | pH Optimization: The reaction is typically most efficient at a pH between 4 and 5.[2] The addition of a catalytic amount of acetic acid is often beneficial.[7][8] |

| Incomplete Reduction | The chosen reducing agent may not be potent enough for the specific substrate, or the reaction time may be insufficient. | Choice of Reducing Agent & Reaction Time: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations.[9][10] Alternatively, sodium borohydride (NaBH₄) can be used, but it should be added after allowing sufficient time for imine formation to avoid reduction of the starting aldehyde.[2][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

| Side Reaction: Aldehyde Reduction | If a strong reducing agent like NaBH₄ is added too early, it can reduce the starting 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol, thus reducing the availability of the aldehyde for imine formation.[2] | Stepwise Addition: If using NaBH₄, allow the imine to form completely before adding the reducing agent. A stepwise procedure can be beneficial.[11] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃, which are less likely to reduce the aldehyde under the reaction conditions.[2][9] |

Presence of Impurities in the Final Product

Question: My final product is impure. What are the common impurities and how can I minimize their formation and remove them?

Answer: Common impurities include unreacted starting materials, the intermediate imine, and byproducts from side reactions.

| Impurity | Source | Minimization & Purification Strategy |

| Unreacted 1-phenylethylamine | Incomplete reaction or use of excess amine. | Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1N HCl) to convert the basic amine into its water-soluble salt, which can then be removed in the aqueous phase.[1][12] |

| Unreacted 4-ethoxybenzaldehyde | Incomplete reaction or use of excess aldehyde. | Work-up: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and potentially unreacted aldehyde.[1] |

| Intermediate Imine | Incomplete reduction of the imine. | Optimization: Ensure a sufficient amount of the reducing agent is used and allow for an adequate reaction time. Monitor the disappearance of the imine spot on TLC. |

| Over-alkylation Product | The secondary amine product can sometimes react further with the aldehyde and another molecule of the primary amine to form a tertiary amine. This is more common when using primary amines.[13] | Stoichiometry Control: Using a slight excess of the amine can sometimes help to drive the reaction to completion without significant over-alkylation.[13] |

Reaction Stalls or Proceeds Slowly

Question: The reaction seems to have stalled or is proceeding very slowly, as indicated by TLC analysis. What can I do to improve the reaction rate?

Answer: A sluggish reaction is often due to suboptimal conditions for imine formation.

| Potential Cause | Explanation | Recommended Solution |

| Low Temperature | While some reductive aminations proceed well at room temperature, gentle heating can sometimes be necessary to increase the rate of imine formation. | Temperature Adjustment: Gently heat the reaction mixture to 40-60°C and monitor the progress.[14] However, be cautious as excessive heat can lead to side reactions. |

| Insufficient Acid Catalyst | The absence of a mild acid catalyst can result in a very slow rate of imine formation.[4] | Catalyst Addition: Add a catalytic amount of acetic acid to the reaction mixture. |

| Poor Solubility of Reagents | If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be limited. | Solvent Selection: Ensure that both 4-ethoxybenzaldehyde and 1-phenylethylamine are soluble in the reaction solvent. Methanol, ethanol, or dichloromethane are commonly used and effective solvents.[10] |

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: Typically, a 1:1 to 1:1.1 molar ratio of 4-ethoxybenzaldehyde to 1-phenylethylamine is a good starting point. A slight excess of the amine can help to ensure complete consumption of the aldehyde.

Q2: Can I use a different reducing agent?

A2: Yes, several reducing agents can be used for reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for their selectivity, as they are less likely to reduce the starting aldehyde.[2][9] Sodium borohydride (NaBH₄) is also effective but requires careful, timed addition to prevent side reactions.[2] Catalytic hydrogenation over a palladium catalyst is another viable, "green" alternative.[1]

Q3: How can I effectively purify the final product?

A3: A combination of extraction and column chromatography is generally the most effective method for obtaining a highly pure product.

-

Extraction: An initial acid-base workup can remove unreacted starting materials and other impurities.[1]

-

Column Chromatography: Silica gel column chromatography is highly effective for separating the desired secondary amine from any remaining impurities. A solvent system such as ethyl acetate in hexanes is a good starting point.[15][16]

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[17]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of the starting materials and the formation of the imine and the final product. Staining the TLC plate with a suitable agent, such as potassium permanganate, can help visualize the spots.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is recommended for its high selectivity and mild reaction conditions.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenylethylamine (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add 4-ethoxybenzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir for 1-2 hours to facilitate imine formation.

-

Reducing Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains low.[18]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative but requires more careful monitoring.

-

Imine Formation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 1-phenylethylamine (1.1 eq) in methanol (MeOH). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Reductive Amination Workflow

Caption: A workflow diagram illustrating the key stages of the reductive amination synthesis and common troubleshooting points.

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low reaction yields, focusing on imine formation and reduction steps.

References

- Purification of Laboratory Chemicals, 6th ed. - Armarego and Chai.

- Common side reactions in the synthesis of substituted phenylethylamines - Benchchem. [Link: https://www.benchchem.com/technical-support/common-side-reactions-in-the-synthesis-of-substituted-phenylethylamines]

- Reductive Amination, and How It Works - Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7732298/]

- How to isolate Benzylamine from a mixture using solvent extraction - Quora. [Link: https://www.quora.com/For-my-orgo-class-I-need-to-figure-out-how-to-isolate-Benzylamine-from-a-mixture-using-solvent-extraction-using-common-lab-solvents-I-have-considered-using-either-H20-and-diethyl-ether-or-NaOH-but-I-m-not-sure-how-to-proceed-with-either-route]

- Reductive Amination - Myers Chem 115. [Link: https://sites.google.com/a/myersresearchgroup.com/myers-group-meetings/home/group-meeting-seminars/2011-2012/myers-chem-115]

- Problem in synthesis of imine? - ResearchGate. [Link: https://www.researchgate.net/post/Problem_in_synthesis_of_imine]

- Optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine - Benchchem. [Link: https://www.benchchem.com/technical-support/optimization-of-reaction-conditions-for-n-ethyl-n-phenylethylenediamine]

- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link: https://www.rsc.

- New Catalysts for Reductive Amination - Kanto Chemical Co., Inc. [Link: https://www.kanto.co.jp/english/siyaku/pdf/news/news104.pdf]

- What's wrong with my reductive amination? I barely got any product. - Reddit. [Link: https://www.reddit.

- Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Synthesis of functionalized benzyl amines by the reductive - Arkivoc. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2008/9/2260/2260-article-in-honor-of-prof-oleg-kulinkovich-on-the-occasion-of-his-60th-birthday/ARK-2008-ix-2260.pdf]

- Reductive amination - Wikipedia. [Link: https://en.wikipedia.

- General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - EPub Bayreuth. [Link: https://epub.uni-bayreuth.de/7872/1/2023_Kempe_Adv.%20Synth.

- Formation of Imines and Enamines - Chemistry Steps. [Link: https://www.chemistrysteps.

- N-BENZYLAMINE - Ataman Kimya. [Link: https://www.

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=v78p0232]

- BENZYL-(4-ETHOXY-PHENYL)-AMINE SDS, 72753-31-2 Safety Data Sheets - ECHEMI. [Link: https://www.echemi.com/sds/benzyl-(4-ethoxy-phenyl)-amine-cas-72753-31-2.html]

- Reductive Amination - Common Conditions. [Link: https://organicchemistrydata.

- Bayesian reaction optimization as a tool for chemical synthesis - The Doyle Group. [Link: https://doyle.princeton.

- (4-METHOXY-BENZYL)-PHENYL-AMINE synthesis - ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/3526-43-0.htm]

- Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine - Benchchem. [Link: https://www.benchchem.com/technical-support/synthesis-of-n-benzyl-1-phenylethylamine]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. [Link: https://patents.google.

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link: https://www.organic-chemistry.

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-12-263.pdf]

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link: https://www.mdpi.com/1420-3049/27/8/2544]

- A green synthesis of benzimidazoles. [Link: https://www.rasayanjournal.co.in/vol-2/issue-2/26.pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kanto.co.jp [kanto.co.jp]

- 15. rsc.org [rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Purification strategies for removing impurities from (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine

Executive Summary & Impurity Profiling

The Molecule: (4-Ethoxy-benzyl)-(1-phenyl-ethyl)-amine is a lipophilic secondary amine. Its synthesis typically involves the reductive amination of 4-ethoxybenzaldehyde with 1-phenylethylamine .

The Challenge: Users frequently report difficulty separating the secondary amine product from the unreacted primary amine starting material due to similar pKa values (~9.5 vs ~9.8). Additionally, the lipophilic nature of the product often leads to "oiling out" during salt formation rather than clean crystallization.

Impurity Origin Map: The following diagram illustrates the genesis of common impurities during the synthesis workflow.

Figure 1: Reaction pathway and impurity genesis in reductive amination.

Troubleshooting Guide (FAQs)

Q1: The product smells like almonds/sweet even after workup. Why?

Diagnosis: Residual 4-ethoxybenzaldehyde . The Science: Aldehydes are neutral and lipophilic. They co-extract with your amine product into organic solvents (DCM/EtOAc) during standard basic workups. Solution:

-

Standard: Wash the organic phase with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, pulling it into the aqueous layer.

-

Pro (High Value): Use a polymer-supported scavenger resin (e.g., amine-functionalized silica) to covalently bind the aldehyde, then filter.

Q2: I see a "double spot" on TLC that overlaps with my product. Is it the imine?

Diagnosis: Likely the Imine intermediate or the Primary Amine . The Science: The imine is less polar than the amine but can hydrolyze on silica, causing streaking. The primary amine (starting material) often has a similar Rf to the secondary amine product on standard silica. Solution:

-

Verification: Run TLC with 1% Triethylamine (TEA) in the mobile phase. If the spots separate clearly, it is likely the primary amine.

-

Fix: Ensure the reduction step is complete (monitor consumption of imine). If the primary amine persists, use Protocol B (Selective Derivatization) below.

Q3: My hydrochloride salt turned into a sticky oil instead of crystals.

Diagnosis: The "Oiling Out" Phenomenon. The Science: This molecule contains two aromatic rings and an ethoxy tail, making it highly lipophilic. The crystal lattice energy of the HCl salt is competing with the solvation energy of the organic solvent. Rapid cooling traps solvent, forming a supersaturated oil (amorphous state). Solution:

-

Solvent Switch: Avoid pure Ethanol. Use a mixture of Isopropanol (IPA) and Diethyl Ether or Ethyl Acetate .

-

Technique: Re-dissolve the oil in hot IPA. Add the anti-solvent (Ether/Hexane) dropwise until cloudiness persists. Do not cool on ice immediately. Let it sit at room temperature for 4 hours. Slow nucleation is key.

Advanced Purification Protocols

Protocol A: The "Smart" Chemical Scavenging (Recommended)

Best for removing small amounts (<10%) of starting materials without chromatography.

Reagents:

-

Aldehyde Scavenger: Sodium Bisulfite (saturated aq.) or Trisamine Resin.

-

Amine Scavenger: Polystyrene-supported Isocyanate (PS-NCO) or Phthalic Anhydride.

Step-by-Step:

-

Aldehyde Removal: Dissolve crude oil in Ethyl Acetate (EtOAc). Wash 2x with saturated NaHSO₃ . This removes 4-ethoxybenzaldehyde.

-

Primary Amine Removal (Chemoselective):

-

Add Phthalic Anhydride (1.1 equiv relative to residual primary amine, calculated by NMR).

-

Stir at room temperature for 1 hour.

-

Mechanism:[1][2][3][4] Phthalic anhydride reacts selectively with the primary amine (sterically accessible) to form a phthalamic acid/imide, which is highly polar/acidic. The secondary amine product is sterically hindered and reacts much slower.

-

-

Workup: Wash the organic layer with 5% Na₂CO₃ . The reacted primary amine (now an acid derivative) will partition into the water. The desired secondary amine remains in the EtOAc.

Protocol B: Hydrochloride Salt Recrystallization

Best for >98% purity and long-term storage.

Data Table: Solvent Systems for Crystallization

| Solvent System | Ratio (v/v) | Outcome | Notes |

| IPA / Et₂O | 1:3 | Excellent | White needles. Best for removing non-polar impurities.[5] |

| EtOH / Hexane | 1:5 | Good | Risk of oiling out if cooled too fast. |

| EtOAc / Hexane | 1:2 | Moderate | Good yield, but lower purity rejection. |

| Water | N/A | Poor | Salt is insoluble; freebase is insoluble. Avoid. |

Procedure:

-

Dissolve 1.0 g of crude freebase amine in 5 mL of Isopropanol (IPA) .

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether (or Dioxane) dropwise until pH paper shows pH ~2-3.

-

Crucial Step: If oil forms, scratch the glass with a spatula and sonicate.

-

Add Diethyl Ether (15 mL) slowly while stirring.

-

Filter the white precipitate and wash with cold ether.

Chromatographic Strategies

If you must run a column, standard silica often causes "tailing" due to the interaction between the amine and the acidic silanol groups on the silica surface.[6]

Mobile Phase Optimization:

-

Base Modifier: Always add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

-

Recommended Gradient:

-

Solvent A: Hexanes (with 1% TEA)

-

Solvent B: Ethyl Acetate (with 1% TEA)

-

Gradient: 0% B → 40% B.

-

Elution Order: Excess Aldehyde (Rf ~0.8) → Product (Rf ~0.4) → Primary Amine (Rf ~0.1-0.2).

-

Decision Matrix (Workflow)

Use this logic tree to determine the best purification route for your specific crude profile.

Figure 2: Purification decision matrix based on impurity profile and purity requirements.

References

-